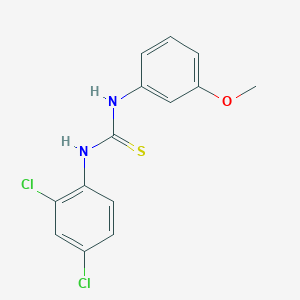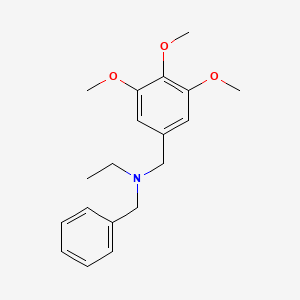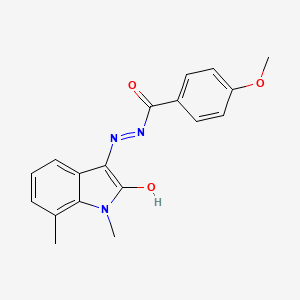![molecular formula C18H20N2O3 B5772525 N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPAPA is a derivative of the drug modafinil, which is used to treat sleep disorders such as narcolepsy. However, MPAPA has been found to have unique properties that make it a promising tool for scientific research.
作用机制
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which can have a variety of effects on behavior and cognition. This compound has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on the body and brain. In addition to increasing dopamine and norepinephrine levels, it has been found to increase wakefulness and reduce fatigue. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide in scientific research is its specificity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, one limitation is that this compound has not been extensively studied in humans, so its effects may not necessarily translate to humans.
未来方向
There are several potential future directions for research on N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide. One area of interest is in the development of new treatments for drug addiction. This compound's ability to reduce the rewarding effects of drugs suggests that it may be a useful tool for developing new treatments for addiction.
Another potential future direction is in the study of the effects of this compound on cognition and behavior. Its ability to increase dopamine and norepinephrine levels suggests that it may have cognitive enhancing effects, which could be studied further.
Overall, this compound is a promising tool for scientific research due to its unique properties and potential applications in a variety of fields. Further research is needed to fully understand its effects and potential uses.
合成方法
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide can be synthesized through a multi-step process starting with the reaction of 2-(2-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the nitroamide intermediate. Reduction of the nitro group using palladium on carbon and hydrogen gas yields the amine intermediate, which is then acylated with propanoyl chloride to form this compound.
科学研究应用
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been studied for its potential applications in a variety of scientific fields. One area of interest is in neuroscience research, where this compound has been shown to increase dopamine and norepinephrine levels in the brain. This makes it a potential tool for studying the effects of these neurotransmitters on behavior and cognition.
Another area of research where this compound has shown promise is in the study of drug addiction. This compound has been found to reduce the rewarding effects of drugs such as cocaine and amphetamine in animal models. This suggests that this compound may be a useful tool for studying the underlying mechanisms of drug addiction and developing new treatments.
属性
IUPAC Name |
N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-6-9-15(11-14)20-18(22)12-23-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMUADLFUOWTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5772460.png)

![2-phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5772466.png)
![ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5772473.png)
![4-[allyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5772481.png)
![{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772489.png)
![5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5772497.png)
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5772501.png)

![2-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5772508.png)
![methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5772516.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)

